Doxorubicin Hydrochloride

Description

Doxorubicin hydrochloride is an anthracycline.

This compound (liposomal) is an antineoplastic prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain types of cancer, including ovarian cancer, multiple myeloma, and AIDS-related Kaposi sarcoma.

Kaposi sarcoma is caused by infection with human herpesvirus-8 (HHV-8). HHV-8 infection can be an opportunistic infection (OI) of HIV.

This compound is the hydrochloride salt of doxorubicin, an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.

This compound (Adriamycin) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.

Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN.

See also: Doxorubicin (has active moiety).

Structure

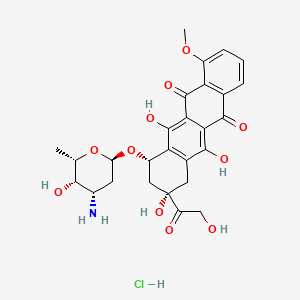

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWSFMDVAYGXBV-RUELKSSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO11.ClH, C27H30ClNO11 | |

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23214-92-8 (Parent) | |

| Record name | Doxorubicin hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3030636 | |

| Record name | Doxorubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3030636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) | |

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25316-40-9 | |

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Doxorubicin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25316-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxorubicin hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxorubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3030636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXORUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82F2G7BL4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

399 to 401 °F (Decomposes) (NTP, 1992) | |

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A-Technical-Guide-on-the-Discovery-and-History-of-Doxorubicin-from-Streptomyces-peucetius

Foreword: The Serendipitous Discovery of a Potent Anticancer Agent

The story of doxorubicin is a testament to the convergence of systematic screening, keen observation, and innovative chemistry in the field of drug discovery. This guide delves into the technical journey of doxorubicin, from its humble origins in a soil microbe to its status as a cornerstone of cancer chemotherapy. We will explore the scientific rationale behind the experimental choices that shaped its development, the intricate details of its production, and the molecular mechanisms that underpin its potent anticancer activity.

Part 1: The Genesis of an Anthracycline - Isolation and Characterization

The quest for novel antibiotics from soil microorganisms in the 1950s led to the serendipitous discovery of a new class of compounds with potent antitumor activity.[1][2][3] Researchers at the Italian company Farmitalia Research Laboratories embarked on a large-scale screening program, isolating various strains of Streptomyces from soil samples.[2][3][4] One particular strain, Streptomyces peucetius, isolated from soil near the Castel del Monte in Apulia, Italy, produced a distinct red pigment.[2][3][4] This red-colored antibiotic, initially named daunomycin (later daunorubicin), demonstrated significant efficacy against murine tumors.[1][2]

The initial success with daunorubicin spurred further investigation. Scientists at Farmitalia, including Federico Arcamone, hypothesized that minor structural modifications to the daunorubicin molecule could lead to improved therapeutic properties.[1][2][3][4] Through a process of mutagenesis, using N-nitroso-N-methyl urethane, they generated a mutant strain of S. peucetius, designated as Streptomyces peucetius subspecies caesius ATCC 27952.[2][3][4] This new strain produced a different red-colored antibiotic, which they named Adriamycin, a nod to the Adriatic Sea.[2][3][4] This compound was later renamed doxorubicin to adhere to standard naming conventions.[2][3][4]

Structural elucidation revealed that doxorubicin was the 14-hydroxylated version of daunorubicin.[1][2][3][4] This seemingly minor chemical modification resulted in a significantly better therapeutic profile, with enhanced activity against a broader range of tumors, particularly solid tumors, and a higher therapeutic index compared to its precursor.[1][2][3][4]

Visualizing the Discovery Timeline

Caption: A flowchart illustrating the key milestones in the discovery of Doxorubicin.

Part 2: From Fermentation to Formulation - The Production of Doxorubicin

The production of doxorubicin is a multi-step process that begins with the fermentation of a high-yielding strain of Streptomyces peucetius. Over the years, classical strain improvement techniques, including mutagenesis and selection, have been employed to significantly increase doxorubicin titers.[5][6] More recently, metabolic engineering strategies have further enhanced production by optimizing the biosynthetic pathway.[7][8]

Experimental Protocol: Fermentation of Streptomyces peucetius

-

Strain Selection and Inoculum Preparation: A high-yielding mutant strain of S. peucetius is selected.[5][6] A seed culture is prepared by inoculating a suitable medium and incubating for a specified period to achieve optimal growth.[9]

-

Fermentation Medium: The production medium is carefully formulated with optimized carbon and nitrogen sources to maximize doxorubicin yield.[5][6] The pH of the medium is also a critical parameter that is controlled throughout the fermentation process.[5][6]

-

Fermentation Conditions: The fermentation is carried out in large-scale fermenters under controlled temperature and aeration.[5][6] The process is monitored to ensure optimal conditions for doxorubicin biosynthesis.

-

Harvesting: Once the fermentation reaches its peak production, the broth is harvested for the extraction and purification of doxorubicin.

Experimental Protocol: Extraction and Purification of Doxorubicin

The red-pigmented doxorubicin is extracted from the fermentation broth and purified through a series of chromatographic steps.

-

Initial Extraction: The fermentation broth is typically acidified and then extracted with an organic solvent like chloroform.[9][10]

-

Purification: The crude extract is then subjected to various purification techniques. These can include:

-

Adsorption Chromatography: Using resins like Amberlite IRC-50.[10]

-

Immobilized Metal Ion Affinity Chromatography (IMAC): This technique leverages the metal-coordinating ability of doxorubicin for purification.[11]

-

Column Chromatography: Further purification is achieved using column chromatography with different mobile phases.

-

-

Crystallization: The purified doxorubicin is then crystallized, often as a hydrochloride salt, to yield the final active pharmaceutical ingredient.[10]

Quantitative Data: Enhancing Doxorubicin Production

| Strain/Condition | Doxorubicin Yield (mg/L) | Reference |

| Original Strain | 119 | [5][6] |

| Mutant Strain (S. peucetius 33-24) | 570 | [5][6] |

| Optimized Medium (Mutant Strain) | 850 | [5][6] |

| 5-L Fermenter (Optimized) | 1100 | [5][6] |

| Engineered Strain (S. peucetius △U1/drrC) | 1128 | [7][8] |

| Optimized Medium (Engineered Strain) | 1406 | [7][8] |

| 10-L Fermenter (Engineered, Optimized) | 1461 | [7][8] |

Part 3: The Molecular Mechanism of a Potent Cytotoxin

Doxorubicin exerts its potent anticancer effects through a multi-faceted mechanism of action, primarily targeting the machinery of DNA replication and repair within cancer cells.[][13][14][15] The planar aromatic chromophore of the doxorubicin molecule intercalates between DNA base pairs, while the daunosamine sugar moiety sits in the minor groove, interacting with adjacent base pairs.[4]

Key Mechanisms of Action:

-

DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix.[4][] This physical distortion of the DNA structure interferes with DNA replication and transcription.[]

-

Topoisomerase II Inhibition: Doxorubicin is a potent inhibitor of topoisomerase II.[1][] It stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands.[4][13] This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death).[13]

-

Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals and reactive oxygen species (ROS).[][13][14] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.[13][14]

-

Histone Eviction: Through intercalation, doxorubicin can also induce the removal of histones from actively transcribed chromatin.[4] This disrupts the regulation of the epigenome and transcriptome in cancer cells.[4]

Visualizing the Mechanism of Action

Caption: A diagram illustrating the primary mechanisms by which Doxorubicin induces cancer cell death.

Part 4: Clinical Development and the Challenge of Cardiotoxicity

Following its discovery, doxorubicin entered clinical trials in the 1960s and quickly demonstrated remarkable success in treating acute leukemia and lymphomas.[2] It was approved for medical use in the United States in 1974.[4] Today, doxorubicin is a cornerstone of chemotherapy regimens for a wide variety of cancers, including breast cancer, bladder cancer, and sarcomas.[]

However, the clinical utility of doxorubicin has been hampered by a significant dose-limiting side effect: cardiotoxicity.[1] The cumulative dose of doxorubicin is directly correlated with the risk of developing dilated cardiomyopathy and congestive heart failure.[4] This cardiotoxicity is believed to be primarily mediated by the generation of reactive oxygen species in cardiac muscle cells.[14]

To mitigate this cardiotoxicity, several strategies have been developed:

-

Dose Limitation: Strict adherence to cumulative dose limits is a standard practice in clinical oncology.

-

Liposomal Formulations: Encapsulating doxorubicin in liposomes (e.g., Doxil®) alters its pharmacokinetic profile, leading to reduced accumulation in the heart and consequently lower cardiotoxicity.[1][4] Pegylated liposomal doxorubicin was developed to treat Kaposi's sarcoma.[4]

-

Iron Chelators: The iron chelator dexrazoxane has shown some protective effects against doxorubicin-induced cardiotoxicity, likely by preventing the formation of iron-related free radicals.[14]

Part 5: The Biosynthetic Pathway - A Genetic Blueprint for Anthracycline Production

The biosynthesis of doxorubicin in Streptomyces peucetius is a complex process involving a cluster of genes that encode the enzymes responsible for constructing the anthracycline backbone and attaching the daunosamine sugar.[16][17] The pathway begins with the synthesis of a polyketide chain, which is then cyclized and modified to form the aglycone, daunorubicinone.[18] The final step in doxorubicin biosynthesis is the hydroxylation of its immediate precursor, daunorubicin, at the C-14 position, a reaction catalyzed by the enzyme DoxA, a cytochrome P450 oxidase.[2][3][4]

Understanding this biosynthetic pathway has opened up opportunities for metabolic engineering to create novel anthracycline analogs with improved therapeutic properties. By introducing genes from other anthracycline biosynthetic pathways, researchers have been able to generate "hybrid" compounds with altered sugar moieties or aglycone structures.[16][19]

Visualizing the Biosynthetic Conversion

Caption: The enzymatic conversion of daunorubicin to doxorubicin.

Conclusion: An Enduring Legacy in Oncology

From its discovery in a humble soil bacterium to its widespread use in the clinic, doxorubicin has had a profound impact on the treatment of cancer. The journey of this remarkable molecule highlights the power of natural product screening, the ingenuity of medicinal chemistry, and the importance of understanding the intricate molecular mechanisms of drug action. While challenges such as cardiotoxicity remain, ongoing research into novel formulations and targeted delivery systems continues to refine the therapeutic potential of doxorubicin, ensuring its enduring legacy in the fight against cancer.

References

- 1. discover.nci.nih.gov [discover.nci.nih.gov]

- 2. myelomabeacon.org [myelomabeacon.org]

- 3. Doxorubicin [chemeurope.com]

- 4. Doxorubicin - Wikipedia [en.wikipedia.org]

- 5. Enhanced doxorubicin production by Streptomyces peucetius using a combination of classical strain mutation and medium optimization | Semantic Scholar [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Streptomyces peucetius dpsY and dnrX Genes Govern Early and Late Steps of Daunorubicin and Doxorubicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ptfarm.pl [ptfarm.pl]

- 11. Isolation of doxorubicin from a bacterial culture using immobilised metal ion affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. remedypublications.com [remedypublications.com]

- 14. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ias.ac.in [ias.ac.in]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Dual Roles of Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin, an anthracycline antibiotic, remains a cornerstone of chemotherapy for a wide spectrum of malignancies.[1] Its clinical efficacy is rooted in a multifaceted mechanism of action, primarily centered on its ability to intercalate into DNA and inhibit the function of topoisomerase II. This guide provides a comprehensive technical exploration of these two core mechanisms. We will dissect the biophysical principles of DNA intercalation, the structural perturbations induced in the DNA double helix, and the subsequent poisoning of topoisomerase II. This inhibition leads to the stabilization of a ternary complex, resulting in DNA double-strand breaks and the induction of apoptosis.[2][3] This document synthesizes mechanistic insights with field-proven experimental protocols, offering a robust resource for researchers in oncology and drug development.

Introduction: The Enduring Potency of a Classic Anticancer Agent

Since its discovery, doxorubicin has been a frontline treatment for numerous cancers, including breast cancer, leukemias, and solid tumors.[1][4] Its therapeutic action is largely attributed to its profound impact on DNA integrity and function.[5] The planar structure of the doxorubicin molecule is pivotal to its ability to insert itself between the base pairs of DNA, a process known as intercalation.[3] This physical distortion of the DNA helix sets the stage for its second critical function: the inhibition of topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription.[2][6] Doxorubicin is classified as a topoisomerase II "poison" because it traps the enzyme in a covalent complex with DNA, leading to the accumulation of lethal double-strand breaks.[7][8] This guide will elucidate the intricate interplay between these two mechanisms, providing a detailed understanding of doxorubicin's potent cytotoxic effects.

The First Strike: DNA Intercalation

The initial interaction of doxorubicin with the cell's genetic material is its intercalation into the DNA double helix. This process is governed by specific biophysical and structural principles.

Molecular Basis of Intercalation

The planar tetracyclic ring structure of doxorubicin allows it to slip between adjacent base pairs of double-stranded DNA.[1] This insertion is primarily driven by van der Waals forces and hydrophobic interactions.[3][9] While electrostatic interactions and the energy required to deform the DNA helix are energetically unfavorable, they are overcome by these strong non-covalent forces.[9] Doxorubicin exhibits a preference for intercalating at sites rich in guanine-cytosine (GC) base pairs.[4] The daunosamine sugar moiety of doxorubicin resides in the minor groove of the DNA, further stabilizing the complex.[4][10]

Structural Consequences for DNA

The insertion of doxorubicin into the DNA helix induces significant conformational changes, including unwinding and elongation of the DNA strand.[3] This distortion of the DNA's three-dimensional structure has profound implications for cellular processes that rely on the precise architecture of the genetic material. Specifically, the progression of DNA and RNA polymerases along the DNA template is hindered, leading to the inhibition of both DNA replication and transcription.[2] This disruption of nucleic acid synthesis is particularly detrimental to rapidly proliferating cancer cells.[1]

dot

Caption: Doxorubicin's planar structure facilitates its intercalation into DNA.

The Fatal Blow: Topoisomerase II Inhibition

While DNA intercalation alone is disruptive, the most critical cytotoxic effect of doxorubicin stems from its interaction with topoisomerase II (Top2).[1]

The Role of Topoisomerase II

Topoisomerase II is a vital enzyme that resolves topological problems in DNA that arise during replication, transcription, and chromosome segregation.[1][8] It functions by creating transient double-strand breaks in one DNA duplex, passing another duplex through the break, and then resealing the break.[10] This process, which requires ATP, allows the enzyme to manage DNA supercoiling and decatenate intertwined DNA molecules.[11]

Poisoning the Enzyme: Formation of the Ternary Complex

Doxorubicin does not inhibit the catalytic activity of Top2 in the classical sense. Instead, it acts as a "poison" by stabilizing the covalent intermediate formed between Top2 and DNA, known as the cleavable complex.[7][8] This results in the formation of a stable ternary complex consisting of doxorubicin, DNA, and Top2.[12] The drug is thought to bind at the interface of the enzyme and the cleaved DNA, preventing the religation of the DNA strands.[7] This trapping of the cleavable complex converts a transient and essential enzymatic step into a permanent and lethal DNA lesion.

dot

Caption: Doxorubicin poisons Topoisomerase II by stabilizing the cleavable complex.

Downstream Cellular Consequences

The accumulation of these doxorubicin-induced, Top2-mediated double-strand breaks is a potent trigger for the cellular DNA damage response.[13] If the damage is too extensive to be repaired, the cell is driven into apoptosis, or programmed cell death.[3] This process involves the activation of caspase cascades, leading to the systematic dismantling of the cell.[3]

Experimental Protocols for Studying Doxorubicin's Mechanisms

A variety of well-established biophysical and biochemical assays are used to investigate the interactions between doxorubicin, DNA, and topoisomerase II.

Characterizing DNA Intercalation

4.1.1. UV-Visible Spectrophotometry

-

Principle: This technique measures changes in the absorbance spectrum of doxorubicin upon binding to DNA. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic shift (shift to a longer wavelength).[14]

-

Methodology:

-

Prepare stock solutions of doxorubicin and double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

In a quartz cuvette, place a fixed concentration of doxorubicin solution.

-

Record the initial absorbance spectrum (typically 300-700 nm).

-

Titrate the doxorubicin solution with increasing concentrations of DNA, recording the spectrum after each addition and equilibration.

-

Analyze the spectral changes to determine binding parameters.

-

4.1.2. Fluorescence Spectroscopy

-

Principle: The intrinsic fluorescence of doxorubicin is quenched upon intercalation into DNA.[14][15] This quenching can be monitored to determine binding constants and stoichiometry.

-

Methodology:

-

Prepare solutions of doxorubicin and DNA as for UV-Vis spectrophotometry.

-

In a fluorescence cuvette, place a fixed concentration of doxorubicin solution.

-

Excite the doxorubicin at its excitation wavelength (around 480 nm) and record the emission spectrum (typically 500-700 nm).[14]

-

Titrate the doxorubicin solution with increasing concentrations of DNA, recording the emission spectrum after each addition.

-

Analyze the decrease in fluorescence intensity using models like the Stern-Volmer equation to calculate binding parameters.[16]

-

Assessing Topoisomerase II Inhibition

4.2.1. DNA Relaxation Assay

-

Principle: This assay measures the ability of Top2 to relax supercoiled plasmid DNA in an ATP-dependent manner.[17][18] An inhibitor like doxorubicin will prevent this relaxation.

-

Methodology:

-

Set up reaction mixtures containing supercoiled plasmid DNA (e.g., pBR322), human Top2 enzyme, and assay buffer (containing ATP and MgCl2).[17][18]

-

Add varying concentrations of doxorubicin or a vehicle control to the reactions.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).[17]

-

Stop the reaction with a stop buffer/loading dye (containing a chelating agent like EDTA and a protein denaturant like SDS).

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualize the DNA with a fluorescent stain (e.g., ethidium bromide) and quantify the degree of inhibition.

-

4.2.2. DNA Decatenation Assay

-

Principle: This assay assesses the ability of Top2 to separate interlocked DNA circles (catenated DNA), typically from kinetoplast DNA (kDNA).[11][19] Doxorubicin will inhibit the release of minicircles from the kDNA network.

-

Methodology:

-

Prepare reaction mixtures containing kDNA, human Top2 enzyme, and assay buffer.

-

Add doxorubicin or a control.

-

Incubate at 37°C.

-

Stop the reaction and analyze the products by agarose gel electrophoresis. The large, catenated kDNA network remains in the well, while the released minicircles migrate into the gel.

-

Quantify the inhibition by measuring the decrease in released minicircles.

-

Quantitative Data Summary

The interaction of doxorubicin with its molecular targets can be quantified to understand its potency and efficacy.

| Parameter | Typical Value | Method | Significance |

| DNA Binding Constant (Ka) | 10^4 - 10^6 M^-1 | Fluorescence Spectroscopy | Represents the affinity of doxorubicin for DNA.[20] |

| Topoisomerase II IC50 | 0.5 - 5 µM | DNA Relaxation/Decatenation Assay | Concentration of doxorubicin required to inhibit 50% of Top2 activity.[21] |

| Cellular Cytotoxicity (IC50) | Varies by cell line (e.g., ~0.52 µM in HTETOP cells) | MTT Assay | Concentration of doxorubicin that inhibits 50% of cell growth/viability.[22][23] |

Conclusion and Future Perspectives

Doxorubicin's potent anticancer activity is a direct consequence of its dual ability to intercalate into DNA and poison topoisomerase II. The initial intercalation event distorts the DNA helix, setting the stage for the stabilization of the Top2-DNA cleavable complex. This leads to the accumulation of irreparable double-strand breaks, ultimately triggering apoptosis in cancer cells.

Despite its long-standing clinical use, research continues to refine our understanding of doxorubicin's mechanisms and to develop strategies to mitigate its side effects, particularly cardiotoxicity, which is also linked to Top2 inhibition in cardiomyocytes.[1][24] A deeper comprehension of the structural and molecular determinants of doxorubicin's interactions with DNA and Top2 isoforms will be crucial for the design of next-generation anthracyclines with improved therapeutic indices. The experimental frameworks detailed in this guide provide the necessary tools for researchers and drug developers to continue advancing this critical area of oncology research.

References

- 1. Doxorubicin [www2.gvsu.edu]

- 2. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. DNA intercalating drugs: Mechanisms of action in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemotherapy - Wikipedia [en.wikipedia.org]

- 9. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Doxorubicin, DNA torsion, and chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Base mutation analysis of topoisomerase II-idarubicin-DNA ternary complex formation. Evidence for enzyme subunit cooperativity in DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Doxorubicin as a molecular nanotheranostic agent: effect of doxorubicin encapsulation in micelles or nanoemulsions on the ultrasound-mediated intracellular delivery and nuclear trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. inspiralis.com [inspiralis.com]

- 18. inspiralis.com [inspiralis.com]

- 19. DNA topoisomerase II assay kits [profoldin.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. researchgate.net [researchgate.net]

- 24. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives [mdpi.com]

Unraveling the Double-Edged Sword: How Doxorubicin Hydrochloride Fuels Oxidative Stress and Free Radical Generation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Doxorubicin, a potent anthracycline antibiotic, remains a cornerstone of chemotherapy for a wide array of malignancies, including breast cancer, lymphomas, and sarcomas. Its efficacy, however, is shadowed by a significant, dose-dependent cardiotoxicity, a critical limitation that often dictates the therapeutic ceiling. This guide delves into the core biochemical mechanisms underpinning this toxicity, providing an in-depth exploration of how doxorubicin triggers a cascade of oxidative stress through the generation of free radicals. We will dissect the molecular pathways, outline robust experimental protocols for their investigation, and offer insights grounded in established scientific principles.

Part 1: The Central Mechanism - The Futile Redox Cycle of Doxorubicin

The pro-oxidant nature of doxorubicin is intrinsically linked to the quinone moiety within its aglycone structure. This chemical feature allows doxorubicin to participate in a detrimental process known as futile redox cycling, primarily occurring within the mitochondria, the cell's metabolic and oxidative hub.

The process begins when doxorubicin accepts an electron from mitochondrial complex I (NADH dehydrogenase) of the electron transport chain. This one-electron reduction converts the doxorubicin quinone into a highly unstable semiquinone radical.

Causality Explained: The choice of mitochondrial complex I as the primary electron donor is not arbitrary. It is one of the main entry points for electrons into the respiratory chain and has a redox potential that favors the reduction of doxorubicin.

This semiquinone radical is a fleeting intermediate. In the presence of molecular oxygen (O₂), it rapidly donates its acquired electron back, regenerating the parent doxorubicin molecule and, in the process, forming a superoxide anion radical (O₂•⁻). Because the parent doxorubicin molecule is regenerated, it is free to undergo this cycle repeatedly, creating a continuous and catalytic production of superoxide radicals. This "futile" cycle uncouples the electron transport chain from ATP synthesis, focusing cellular machinery on generating reactive oxygen species (ROS).

Caption: Futile redox cycling of doxorubicin at mitochondrial complex I.

Part 2: The Iron Catalyst - Amplifying Oxidative Damage via Fenton Chemistry

The superoxide anion generated through redox cycling is just the beginning. Cellular antioxidant defenses, such as superoxide dismutase (SOD), quickly convert superoxide into hydrogen peroxide (H₂O₂). While less reactive than superoxide, H₂O₂ is a stable and diffusible molecule that sets the stage for a far more aggressive reaction, especially in the presence of iron.

Doxorubicin has a high affinity for iron, forming Dox-Fe³⁺ complexes that are potent catalysts. These complexes participate in the Haber-Weiss and Fenton reactions. In the Fenton reaction, ferrous iron (Fe²⁺) donates an electron to H₂O₂, cleaving the O-O bond and generating the hydroxyl radical (•OH)—one of the most reactive and damaging free radicals known in biological systems. The Dox-Fe³⁺ complex can be reduced by superoxide to Dox-Fe²⁺, creating a catalytic cycle that continuously produces hydroxyl radicals as long as H₂O₂ and superoxide are available.

Trustworthiness Insight: The co-localization of high iron concentrations, mitochondria, and the enzymatic machinery for redox cycling within cardiomyocytes creates a "perfect storm" for doxorubicin-induced oxidative damage, explaining the particular vulnerability of the heart.

Caption: Amplification of oxidative stress via iron-catalyzed Fenton reactions.

Part 3: Quantifying the Aftermath - Experimental Protocols

To rigorously study doxorubicin-induced oxidative stress, a multi-faceted approach is required. Below are validated, step-by-step protocols for key assays that provide a comprehensive picture of cellular damage.

Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically.

-

Step-by-Step Methodology:

-

Homogenization: Homogenize 100 mg of tissue or 1-2 million cells in 1 mL of ice-cold 1.15% KCl buffer. Centrifuge at 3000 x g for 10 minutes at 4°C to pellet debris.

-

Reaction Mixture: In a microcentrifuge tube, mix 100 µL of the supernatant with 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of TBA.

-

Incubation: Incubate the mixture in a water bath at 95°C for 60 minutes.

-

Cooling & Extraction: Cool the tubes on ice for 10 minutes. Add 1 mL of n-butanol and vortex thoroughly. Centrifuge at 4000 x g for 10 minutes.

-

Measurement: Carefully collect the upper butanol layer and measure its absorbance at 532 nm.

-

Quantification: Use an MDA standard curve to calculate the concentration of TBARS.

-

Protocol: DNPH Assay for Protein Carbonylation

This method detects carbonyl groups introduced into proteins by oxidative damage.

-

Principle: 2,4-dinitrophenylhydrazine (DNPH) reacts with protein carbonyls to form stable dinitrophenylhydrazone adducts, which can be quantified spectrophotometrically.

-

Step-by-Step Methodology:

-

Sample Preparation: Adjust protein concentration of cell or tissue lysates to 1-2 mg/mL.

-

Derivatization: To 100 µL of protein sample, add 400 µL of 10 mM DNPH in 2.5 M HCl. For the control, add 400 µL of 2.5 M HCl alone.

-

Incubation: Incubate in the dark at room temperature for 1 hour, vortexing every 15 minutes.

-

Precipitation: Add 500 µL of 20% Trichloroacetic acid (TCA) and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.

-

Washing: Discard the supernatant. Wash the pellet three times with 1 mL of ethanol-ethyl acetate (1:1 v/v) to remove free DNPH.

-

Solubilization & Measurement: Resuspend the final pellet in 600 µL of 6 M guanidine hydrochloride. Incubate at 37°C for 15 minutes to ensure full solubilization. Measure the absorbance at 370 nm.

-

Calculation: Calculate carbonyl content using the molar extinction coefficient for DNPH (22,000 M⁻¹cm⁻¹).

-

Data Summary: Expected Outcomes in a Cardiomyocyte Model

The following table summarizes typical quantitative data from an in-vitro study using H9c2 cardiomyocytes treated with doxorubicin for 24 hours.

| Parameter Measured | Control Group | Doxorubicin (1 µM) Group | Unit |

| Lipid Peroxidation (MDA) | 1.2 ± 0.2 | 4.8 ± 0.5 | nmol/mg protein |

| Protein Carbonylation | 0.8 ± 0.1 | 3.1 ± 0.4 | nmol/mg protein |

| Superoxide Dismutase (SOD) Activity | 15.4 ± 1.1 | 8.2 ± 0.9 | U/mg protein |

| Catalase Activity | 25.1 ± 2.3 | 12.5 ± 1.8 | U/mg protein |

Interpretation: The data clearly shows a significant increase in markers of lipid and protein damage, coupled with a depletion of the cell's primary antioxidant enzyme activities, providing a quantitative signature of doxorubicin-induced oxidative stress.

Part 4: A Validated Workflow for Cellular Investigation

This workflow provides a logical sequence for studying the effects of doxorubicin in a cell-based model, ensuring reproducible and robust data.

Caption: Experimental workflow for assessing doxorubicin-induced oxidative stress.

Conclusion

The induction of oxidative stress by doxorubicin hydrochloride is a complex but well-defined process rooted in the molecule's ability to undergo futile redox cycling and interact with intracellular iron. This cascade leads to the prolific generation of superoxide and highly destructive hydroxyl radicals, which inflict widespread damage on lipids, proteins, and DNA, ultimately compromising cellular function and viability, particularly in the heart. The experimental protocols and workflows detailed herein provide a robust framework for researchers to dissect these mechanisms further, paving the way for the development of targeted cardioprotective strategies to improve the safety and efficacy of this vital chemotherapeutic agent.

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Doxorubicin HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin Hydrochloride (HCl) is a potent anthracycline antibiotic with broad-spectrum anti-neoplastic activity.[1][2] First isolated from cultures of Streptomyces peucetius var. caesius, it remains a cornerstone of many chemotherapeutic regimens, targeting a wide array of cancers including breast, lung, ovarian, and various leukemias.[3][4] Its clinical efficacy is, however, intrinsically linked to its distinct chemical structure and physicochemical properties, which dictate its mechanism of action, formulation strategies, and toxicity profile. This guide provides a comprehensive technical overview of Doxorubicin HCl, offering field-proven insights into its molecular architecture and material characteristics.

I. Chemical Structure and Nomenclature

The chemical identity of Doxorubicin HCl is fundamental to understanding its biological activity. It is the hydrochloride salt of doxorubicin, a formulation choice that enhances its water solubility for clinical administration.[2][5]

Molecular Formula: C₂₇H₂₉NO₁₁·HCl[1][2]

IUPAC Name: (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride[6]

The molecule consists of a tetracyclic aglycone, adriamycinone, linked to an amino sugar, daunosamine, via a glycosidic bond. This unique structure underpins its primary mechanisms of anti-cancer activity: intercalation into DNA and inhibition of topoisomerase II.[3][7]

II. Physicochemical Properties of Doxorubicin HCl

A thorough understanding of the physicochemical properties of Doxorubicin HCl is critical for its handling, formulation, and the interpretation of experimental data. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 579.98 g/mol | [2][8] |

| Appearance | Orange-red, crystalline, hygroscopic powder | [2][6] |

| Melting Point | 216 °C (decomposes) | [2][5] |

| pKa | 8.22 | [3] |

| Solubility | ||

| Water | 50 mg/mL | [1] |

| DMSO | 25-240 mg/mL (sonication recommended) | [1][8] |

| Methanol | Slightly soluble | |

| Chloroform, Ether | Practically insoluble | |

| Stability | Stable in neutral aqueous solutions at room temperature. Unstable at acidic or alkaline pH and when exposed to light.[3] |

The solubility of Doxorubicin HCl is highly dependent on the solvent and pH. While readily soluble in water, its solubility in aqueous buffers can be lower, a critical consideration for in vitro assays.[9] The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base.[2][5]

Aqueous solutions of Doxorubicin HCl exhibit a distinct color change with varying pH, appearing yellow-orange at acidic pH, orange-red at neutral pH, and violet-blue at a pH greater than 9.[3][6] This property can serve as a visual indicator of solution pH.

III. Experimental Protocol: Preparation of a Doxorubicin HCl Stock Solution

The accurate preparation of a stock solution is a foundational step for any in vitro or in vivo study. The following protocol describes a reliable method for preparing a Doxorubicin HCl stock solution in DMSO, a common solvent for this compound.

Materials:

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

Procedure:

-

Aseptic Technique: All procedures should be performed in a laminar flow hood using sterile techniques to prevent contamination.

-

Weighing: Accurately weigh the desired amount of Doxorubicin HCl powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the Doxorubicin HCl powder.

-

Dissolution: Tightly cap the tube and vortex the solution until the powder is completely dissolved. The resulting solution should be a clear, orange-red color.

-

Gentle Warming (Optional): If the compound does not readily dissolve, the tube can be gently warmed in a 37°C water bath for 5-10 minutes, followed by vortexing.[9]

-

Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

-

Long-term Storage: Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is stable for at least one month.[8]

IV. Mechanism of Action: A Visualized Pathway

The cytotoxic effects of Doxorubicin are multifactorial, with two primary proposed mechanisms: DNA intercalation and topoisomerase II inhibition, and the generation of reactive oxygen species (ROS).[7][10] This dual-action contributes to its potent anti-cancer activity but also to its dose-limiting cardiotoxicity. The simplified signaling pathway below illustrates these key mechanisms.

Caption: Simplified signaling pathway of Doxorubicin's cytotoxic mechanisms.

V. Conclusion

Doxorubicin HCl's unique chemical structure and well-defined physicochemical properties are the bedrock of its enduring role in oncology. A comprehensive grasp of these characteristics is paramount for researchers and drug development professionals to optimize its therapeutic application, design novel drug delivery systems, and mitigate its associated toxicities. This guide serves as a foundational resource to support these endeavors, fostering a deeper understanding of this critical anti-cancer agent.

References

- 1. This compound | DNA topoisomerase inhibitor | TargetMol [targetmol.com]

- 2. This compound | 25316-40-9 [chemicalbook.com]

- 3. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Doxorubicin - Wikipedia [en.wikipedia.org]

- 5. This compound CAS#: 25316-40-9 [m.chemicalbook.com]

- 6. This compound | C27H30ClNO11 | CID 443939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

The Architects of a Potent Anticancer Agent: An In-depth Technical Guide to the Biosynthesis of Doxorubicin and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin, a cornerstone of cancer chemotherapy, is a complex natural product biosynthesized by the soil bacterium Streptomyces peucetius.[1] Its intricate tetracyclic quinone structure, adorned with a deoxyamino sugar, is the result of a sophisticated enzymatic assembly line. Understanding this biosynthetic pathway is not merely an academic exercise; it holds the key to enhancing production yields, generating novel analogs with improved therapeutic indices, and engineering microbial cell factories for sustainable production. This guide provides a comprehensive exploration of the genetic and biochemical underpinnings of doxorubicin biosynthesis, offering insights into the molecular logic that governs the construction of this life-saving molecule. We will delve into the enzymatic machinery responsible for the synthesis of the polyketide core, the formation of the crucial daunosamine sugar, and the final tailoring reactions that yield doxorubicin and its natural analogs. Furthermore, we will discuss strategies for pathway engineering and provide exemplary protocols for the study of this fascinating biosynthetic pathway.

The Genetic Blueprint: Organization of the Doxorubicin Biosynthetic Gene Cluster

The genetic instructions for doxorubicin biosynthesis in S. peucetius are primarily encoded within a large gene cluster, which is a common feature for secondary metabolite production in Streptomyces. This cluster is not a single contiguous unit but is organized into three main groups of genes: dps (daunorubicin-doxorubicin polyketide synthase), dnm (daunosamine biosynthesis), and dnr (daunorubicin biosynthesis and regulation).[1] Additionally, a set of drr genes confers self-resistance to the producing organism by encoding an efflux pump.[1]

The modular nature of this gene organization reflects the distinct stages of the biosynthetic pathway. The dps genes are responsible for the initial construction of the polyketide backbone, the dnm genes orchestrate the synthesis of the deoxysugar moiety, and the dnr genes encode the enzymes for the later tailoring and regulatory steps.[1][2] This genetic architecture provides a logical framework for understanding and manipulating the biosynthesis of doxorubicin.

The Assembly Line: Step-by-Step Biosynthesis of Doxorubicin

The biosynthesis of doxorubicin can be conceptually divided into three major stages:

-

Formation of the Aglycone Core (ε-rhodomycinone): The tetracyclic heart of doxorubicin is assembled by a type II polyketide synthase (PKS).

-

Synthesis of the Deoxysugar (TDP-L-daunosamine): The aminosugar that is crucial for doxorubicin's DNA-intercalating activity is synthesized from a primary metabolite.

-

Glycosylation and Post-Glycosylation Modifications: The aglycone and deoxysugar are joined, followed by a series of enzymatic modifications to produce daunorubicin and finally doxorubicin.[1][3]

Building the Polyketide Scaffold: The Type II PKS Machinery

The biosynthesis of the doxorubicin aglycone begins with the formation of a 21-carbon polyketide chain.[1] This process is catalyzed by a "minimal PKS" complex encoded by the dps gene cluster.[4] The key players are:

-

Acyl Carrier Protein (ACP) (DpsG): Shuttles the growing polyketide chain between the active sites of the other PKS enzymes.[2]

-

Ketosynthase (KS)/Chain Length Factor (CLF) heterodimer (DpsA/DpsB and DpsC): Catalyzes the iterative Claisen condensation of malonyl-CoA extender units to the growing polyketide chain.[2]

-

Malonyl-CoA:ACP Acyltransferase (MAT) (DpsD): Loads the ACP with malonyl-CoA extender units.[2]

The process initiates with a propionyl-CoA starter unit, followed by the sequential addition of nine malonyl-CoA extender units.[3] The resulting linear polyketide undergoes a series of cyclization and aromatization reactions, catalyzed by enzymes such as DpsY and DpsF, to form the tetracyclic intermediate, aklanonic acid.[4][5]

Further enzymatic modifications, including methylation, decarboxylation, and hydroxylation by enzymes encoded in the dnr cluster, convert aklanonic acid to the key intermediate, ε-rhodomycinone.[6]

Table 1: Key Genes in the Doxorubicin Biosynthetic Gene Cluster

| Gene | Encoded Protein/Function | Stage of Biosynthesis |

| dpsA, dpsB, dpsC | Ketosynthase/Chain Length Factor | Aglycone Formation |

| dpsD | Malonyl-CoA:ACP Acyltransferase | Aglycone Formation |

| dpsG | Acyl Carrier Protein | Aglycone Formation |

| dpsY, dpsF | Cyclases/Aromatases | Aglycone Formation |

| dnmL, dnmM, dnmU, dnmT, dnmJ, dnmV | Enzymes for TDP-L-daunosamine synthesis | Deoxysugar Synthesis |

| dnrS | Glycosyltransferase | Glycosylation |

| dnrQ | Glycosyltransferase accessory protein | Glycosylation |

| dnrP | Rhodomycin D methylesterase | Post-Glycosylation |

| dnrK | Carminomycin 4-O-methyltransferase | Post-Glycosylation |

| doxA | Cytochrome P450 monooxygenase | Final Hydroxylation |

| drrA, drrB, drrC | ABC transporter components (efflux pump) | Self-resistance |

Crafting the Sugar Moiety: The TDP-L-daunosamine Pathway

The deoxysugar L-daunosamine is a critical component of doxorubicin, essential for its biological activity.[7] Its biosynthesis starts from the primary metabolite glucose-1-phosphate and is orchestrated by a series of enzymes encoded by the dnm gene cluster.[2] The pathway involves the formation of a nucleotide-activated sugar, TDP-D-glucose, which then undergoes a series of enzymatic transformations including dehydration, epimerization, amination, and reduction to yield TDP-L-daunosamine.[2][8]

The key enzymatic steps in the biosynthesis of TDP-L-daunosamine are:

-

TDP-D-glucose synthesis: Catalyzed by glucose-1-phosphate thymidylyltransferase (DnmL).[2]

-

Dehydration: The conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose by TDP-D-glucose 4,6-dehydratase (DnmM).[2]

-

Epimerization, Dehydration, and Amination: A series of reactions catalyzed by DnmU, DnmT, and DnmJ introduce the amino group at the C-3 position.[2]

-

Reduction: The final step is the reduction of the C-4 keto group by a ketoreductase (DnmV) to produce TDP-L-daunosamine.[2]

The Final Touches: Glycosylation and Tailoring Reactions

The convergence of the two pathways occurs when the glycosyltransferase DnrS attaches TDP-L-daunosamine to the aglycone ε-rhodomycinone, forming rhodomycin D.[6] This glycosylation step is a crucial event, as the sugar moiety is essential for the drug's ability to intercalate into DNA.[7]

Following glycosylation, a series of tailoring enzymes modify the molecule to produce the final products. These modifications include:

-

Demethylation: The enzyme DnrP removes a methyl group.[6]

-

Methylation: DnrK, a carminomycin 4-O-methyltransferase, adds a methyl group at the C-4 position.[6]

-

Hydroxylation: The final and often rate-limiting step is the C-14 hydroxylation of the precursor daunorubicin to doxorubicin. This reaction is catalyzed by the cytochrome P450 monooxygenase, DoxA.[6] DoxA is a versatile enzyme that can also catalyze oxidations at the C-13 position.[6]

Visualizing the Pathway: A Biosynthetic Roadmap

Figure 1: Simplified overview of the doxorubicin biosynthetic pathway.

Beyond Doxorubicin: The Biosynthesis of Analogs

The biosynthetic machinery of S. peucetius is not limited to producing doxorubicin. It also synthesizes related anthracyclines, and its promiscuous enzymes can be harnessed to create novel analogs.

Aclacinomycin: A Case Study in Glycosidic Diversity

Aclacinomycin A, another clinically used anthracycline, provides an excellent example of how different sugar moieties can be appended to a similar polyketide core.[9] While the aglycone of aclacinomycin, aklavinone, is synthesized through a similar type II PKS pathway, the glycosylation pattern is distinct. Aclacinomycin A features a trisaccharide chain composed of L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose.[9] This highlights the role of specific glycosyltransferases in determining the final structure and biological activity of the anthracycline.

Engineering Novel Analogs

The modularity of the doxorubicin biosynthetic pathway makes it amenable to genetic engineering for the production of novel analogs.[10] Strategies include:

-

Heterologous expression of genes: Introducing genes from other anthracycline biosynthetic pathways can lead to the incorporation of different sugar moieties or modifications to the aglycone. For example, expressing the N-methyltransferases from the aclarubicin pathway in S. peucetius can lead to the production of N,N-dimethylated doxorubicin analogs.[3]

-

Gene knockout: Deleting genes responsible for specific tailoring steps can lead to the accumulation of biosynthetic intermediates, which may have their own unique biological activities.

-

Directed evolution and protein engineering: Modifying the substrate specificity of key enzymes, such as glycosyltransferases and tailoring enzymes, can enable the creation of a wider range of novel compounds.

Experimental Protocols: A Practical Guide

Investigating the doxorubicin biosynthetic pathway requires a combination of microbiological, molecular biological, and analytical techniques. Below are foundational protocols for researchers entering this field.

Cultivation of Streptomyces peucetius for Doxorubicin Production

This protocol outlines the general procedure for growing S. peucetius to produce doxorubicin.

Materials:

-

Streptomyces peucetius strain (e.g., ATCC 27952)

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a defined medium with specific carbon and nitrogen sources)[11]

-

Sterile baffled flasks

-

Shaking incubator

Procedure:

-

Inoculate a seed culture of S. peucetius from a spore stock or a fresh plate into the seed culture medium.

-

Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28-30°C with shaking for 5-7 days.

-

Monitor the culture for growth (mycelial dry weight) and doxorubicin production at regular intervals.

Extraction and Analysis of Doxorubicin and Intermediates

This protocol describes a general method for extracting and quantifying doxorubicin from culture broth.

Materials:

-

S. peucetius culture broth

-

Organic solvent (e.g., chloroform or ethyl acetate)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV or fluorescence detector[4]

-

Doxorubicin standard

Procedure:

-

Separate the mycelium from the culture broth by centrifugation.

-

Acidify the supernatant to approximately pH 2.0 with a suitable acid.

-

Extract the acidified supernatant with an equal volume of organic solvent. Repeat the extraction two to three times.

-

Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).

-

Analyze the extract by HPLC, comparing the retention time and peak area to a doxorubicin standard curve for quantification. Detection is typically performed at 254 nm or 480 nm.[4]

Workflow for Gene Disruption in Streptomyces peucetius

This workflow outlines the steps for creating a targeted gene knockout to study gene function.

Figure 2: A typical workflow for targeted gene disruption in Streptomyces.

Future Perspectives and Conclusion

The study of doxorubicin biosynthesis continues to be a vibrant field of research. With the advent of synthetic biology and advanced metabolic engineering tools, the potential to rationally design and construct novel anthracyclines with enhanced efficacy and reduced toxicity is greater than ever. A thorough understanding of the intricate enzymatic machinery and regulatory networks governing doxorubicin production is the foundation upon which these future innovations will be built. This guide has provided a comprehensive overview of the current state of knowledge, aiming to equip researchers with the foundational understanding and practical insights needed to contribute to this exciting area of drug discovery and development. The continued exploration of the biosynthetic architects of doxorubicin promises to yield not only a deeper appreciation for the chemical ingenuity of nature but also the next generation of life-saving anticancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Biosynthesis of doxorubicin - Wikipedia [en.wikipedia.org]

- 7. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. rroij.com [rroij.com]

- 11. Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]

Doxorubicin's Dichotomy: A Guide to the Molecular Crossroads of Apoptosis and Cellular Senescence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin, a cornerstone of chemotherapy, exerts its potent anti-neoplastic effects by inducing catastrophic DNA damage. The cellular response to this insult, however, is not monolithic. Instead, a delicate and complex balance of signaling pathways dictates one of two primary fates: programmed cell death (apoptosis) or a state of irreversible growth arrest known as cellular senescence. Understanding the molecular determinants that govern this critical cell fate decision is paramount for enhancing therapeutic efficacy and mitigating off-target toxicities, such as doxorubicin-induced cardiotoxicity. This technical guide provides an in-depth exploration of the divergent signaling cascades activated by doxorubicin, offering field-proven insights into the experimental methodologies used to dissect these phenomena.

Introduction: The Double-Edged Sword of Doxorubicin

Doxorubicin, an anthracycline antibiotic, functions primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). This multi-pronged assault on genomic integrity triggers a robust DNA damage response (DDR), a central node that directs the cell towards either self-destruction or a state of suspended animation. The choice between these two outcomes is not arbitrary; it is influenced by a confluence of factors including the concentration of the drug, the duration of exposure, and the intrinsic molecular landscape of the cell.[1]

The Apoptotic Demise: Doxorubicin's Pathway to Programmed Cell Death

At higher concentrations, doxorubicin typically shunts cells towards apoptosis, a clean and efficient mechanism of cell elimination. This pathway is orchestrated by a cascade of molecular events, primarily revolving around the tumor suppressor protein p53 and the caspase family of proteases.

The p53-Mediated Intrinsic Pathway

Upon significant DNA damage, p53 is stabilized and activated. This transcription factor then initiates a program of gene expression that ultimately leads to the permeabilization of the mitochondrial outer membrane. Key downstream effectors include:

-

Bcl-2 Family Proteins: p53 upregulates the expression of pro-apoptotic proteins such as Bax and Puma, while downregulating anti-apoptotic proteins like Bcl-2.[2] This shifts the balance in favor of mitochondrial outer membrane permeabilization (MOMP).

-

Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[3]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[3][4] Caspase-3 is responsible for the systematic dismantling of the cell by cleaving a plethora of cellular substrates.

The Role of Reactive Oxygen Species (ROS)

Doxorubicin's redox cycling generates a significant amount of ROS, which can independently induce apoptosis through oxidative damage to lipids, proteins, and DNA.[5] This oxidative stress can further amplify the p53-dependent apoptotic signal.

Doxorubicin-Induced Apoptotic Pathway

Cellular Senescence: A State of Arrest

In contrast to the swift execution of apoptosis, lower concentrations of doxorubicin can induce cellular senescence, a state of stable cell cycle arrest.[1] While senescent cells do not proliferate, they remain metabolically active and can significantly influence their microenvironment through the Senescence-Associated Secretory Phenotype (SASP).[6]

The p53-p21 and p16-pRb Pathways

The entry into senescence is primarily governed by two key tumor suppressor pathways:

-

The p53-p21 Axis: In response to moderate DNA damage, p53 activates the transcription of p21, a potent cyclin-dependent kinase (CDK) inhibitor. p21 then inhibits CDK2 and CDK1, leading to cell cycle arrest in G1 and G2 phases, respectively.[7]

-

The p16-pRb Axis: The p16 protein is another CDK inhibitor that specifically targets CDK4 and CDK6. By inhibiting these kinases, p16 prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby repressing the expression of genes required for S-phase entry.[7]

The Senescence-Associated Secretory Phenotype (SASP)

A hallmark of senescent cells is the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively known as the SASP.[6][8] Doxorubicin-induced senescent cells have been shown to secrete factors such as IL-6 and IL-8.[9] The SASP can have both beneficial and detrimental effects, including tumor suppression, tissue remodeling, and the promotion of chronic inflammation and cancer progression.

Doxorubicin-Induced Senescence Pathway

The Decisive Moment: Factors Governing the Apoptosis-Senescence Switch

The commitment to either apoptosis or senescence is a tightly regulated process influenced by several factors.

| Factor | Influence on Cell Fate | Rationale |

| Doxorubicin Concentration | Low concentrations favor senescence; high concentrations favor apoptosis.[1][10] | The extent of DNA damage is a primary determinant. Moderate, repairable damage may trigger a senescent arrest, while overwhelming, irreparable damage initiates apoptosis. |

| Cell Type | The intrinsic molecular wiring of a cell dictates its susceptibility to apoptosis or senescence. | For example, cells with a wild-type p53 are more prone to apoptosis, while those with a mutated or deleted p53 may be more likely to undergo senescence.[4] |

| Cellular Microenvironment | Factors such as oxygen tension and the presence of growth factors can modulate the cellular response to doxorubicin. | A hypoxic microenvironment, for instance, can promote resistance to apoptosis. |

Experimental Workflows: Distinguishing Apoptosis from Senescence

Accurately discerning between apoptotic and senescent cells is crucial for interpreting experimental results. The following are standard, field-proven protocols for these analyses.

Workflow for Assessing Apoptosis and Senescence

Experimental Workflow for Apoptosis and Senescence Analysis

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Methodology:

-

Cell Preparation:

-

Induce apoptosis in your cell line of choice by treating with the desired concentrations of doxorubicin for the appropriate duration. Include untreated and positive controls.

-

Harvest cells (including supernatant for suspension cells) and wash twice with cold 1X PBS.

-

-

Staining:

-

Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide (PI) staining solution.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Principle: Senescent cells exhibit increased lysosomal mass and activity of the β-galactosidase enzyme, which is detectable at a suboptimal pH of 6.0. This activity is not present in pre-senescent, quiescent, or immortal cells.

Step-by-Step Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate to be approximately 50-70% confluent at the time of staining.

-

Treat cells with low-dose doxorubicin and incubate for 3-5 days to allow for the development of the senescent phenotype.

-

-

Fixation:

-

Wash cells twice with 1X PBS.

-

Fix cells with 1X Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.

-

Wash cells three times with 1X PBS.

-

-

Staining:

-

Prepare the SA-β-gal Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer at pH 6.0).

-

Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-24 hours, or until a blue color develops in the cytoplasm of senescent cells.

-

-

Microscopy and Quantification:

-

Wash the cells with PBS.

-

Observe the cells under a bright-field microscope.

-

Quantify the percentage of blue-stained (senescent) cells by counting at least 200 cells in multiple random fields.

-

Conclusion and Future Directions